![molecular formula C22H20ClNO4 B290532 Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NPC 15199, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. Specifically, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes involved in cell growth and differentiation, as well as the activity of certain ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neuronal cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to protect against oxidative stress and reduce inflammation. Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has also been found to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its specificity for certain molecular targets, which makes it a useful tool for studying specific cellular pathways. However, one limitation of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has not yet been extensively tested in vivo, so its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several potential future directions for research on Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199. One area of interest is the development of new drugs based on the structure of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 that target specific molecular pathways involved in cancer and neurodegenerative diseases. Another area of interest is the investigation of the in vivo effects of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199, including its potential toxicity and side effects. Finally, further research is needed to fully understand the mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 and its potential applications in various scientific research areas.
Méthodes De Synthèse
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with propylamine, followed by acylation with 2-naphthylacetic acid and reduction with hydrogen gas. The resulting product is a white crystalline solid with a melting point of 169-171°C.
Propriétés
Formule moléculaire |
C22H20ClNO4 |
|---|---|
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
propyl 4-chloro-3-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-11-27-22(26)17-8-10-19(23)20(13-17)24-21(25)14-28-18-9-7-15-5-3-4-6-16(15)12-18/h3-10,12-13H,2,11,14H2,1H3,(H,24,25) |
Clé InChI |
RCGUUGLBBYFUQK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




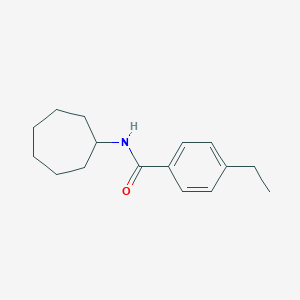
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
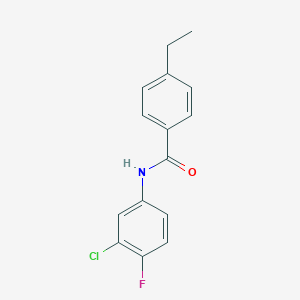

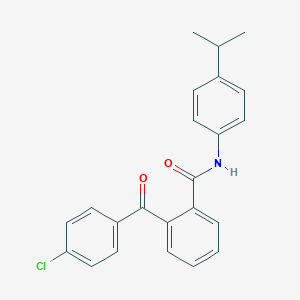


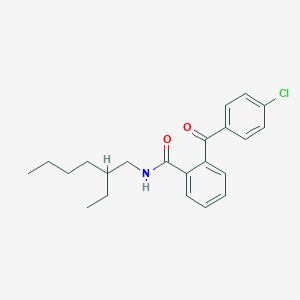

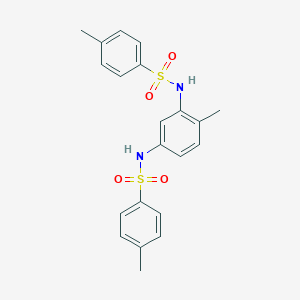
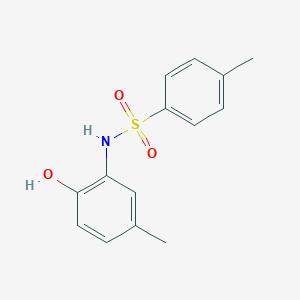
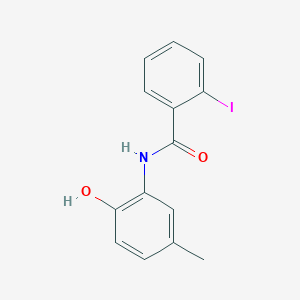
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)